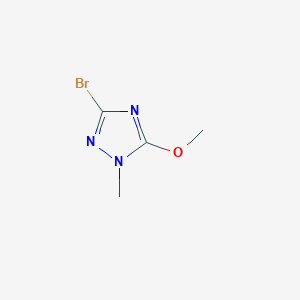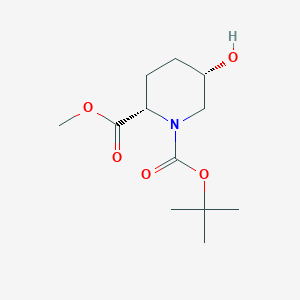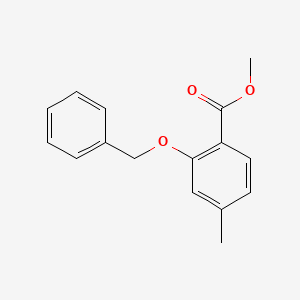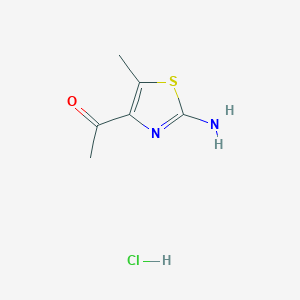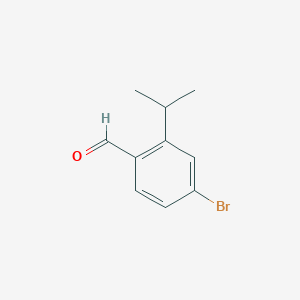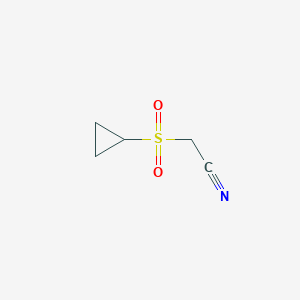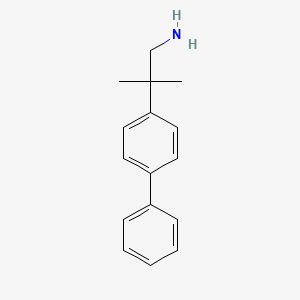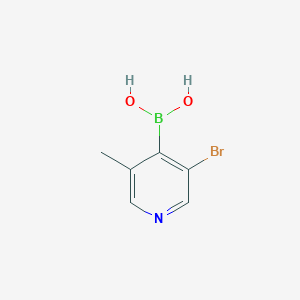
5-Bromo-3-methylpyridine-4-boronic acid
Overview
Description
5-Bromo-3-methylpyridine-4-boronic acid is a versatile organoboron compound with significant applications in organic synthesis, particularly in cross-coupling reactions. This compound features a pyridine ring substituted with a bromo group at the 5-position, a methyl group at the 3-position, and a boronic acid group at the 4-position.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized through the reaction of 5-bromo-3-methylpyridine with a boronic acid derivative under suitable conditions.
Metal-Catalyzed Cross-Coupling Reactions: It can also be prepared via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a halide (bromide) with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This reaction is widely used to form carbon-carbon bonds by coupling this compound with various aryl halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridine N-oxide derivatives or reduction to produce corresponding boronic esters.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., sodium carbonate), and aryl halide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Biphenyl Derivatives: From Suzuki-Miyaura coupling reactions.
Pyridine N-oxides: From oxidation reactions.
Boronic Esters: From reduction reactions.
Scientific Research Applications
Chemistry: 5-Bromo-3-methylpyridine-4-boronic acid is extensively used in organic synthesis for constructing complex molecules. Its role in cross-coupling reactions makes it valuable for synthesizing pharmaceuticals, agrochemicals, and materials.
Biology: The compound is employed in the study of biological systems, particularly in the development of bioactive molecules and probes for biological imaging.
Medicine: It is utilized in the synthesis of drug candidates and intermediates for various therapeutic applications, including cancer treatment and anti-inflammatory drugs.
Industry: The compound finds applications in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism by which 5-Bromo-3-methylpyridine-4-boronic acid exerts its effects depends on the specific reaction it undergoes. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond by coordinating to both the boronic acid and the halide, followed by transmetalation and reductive elimination steps.
Molecular Targets and Pathways Involved:
Suzuki-Miyaura Coupling: The palladium catalyst, base, and aryl halide are key components in the reaction pathway.
Oxidation and Reduction Reactions: The specific oxidizing or reducing agent determines the pathway and the resulting product.
Comparison with Similar Compounds
6-Bromo-4-methylpyridine-3-boronic acid: Similar structure with different positions of substituents.
4-Methylpyridine-3-boronic acid: Lacks the bromo group.
Uniqueness: 5-Bromo-3-methylpyridine-4-boronic acid is unique due to its specific substitution pattern, which influences its reactivity and applications in cross-coupling reactions. Its ability to form stable boronic esters and participate in various organic transformations makes it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
(3-bromo-5-methylpyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO2/c1-4-2-9-3-5(8)6(4)7(10)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXOGEQZARNYOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1C)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


